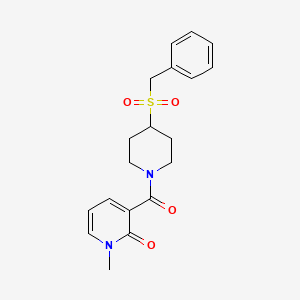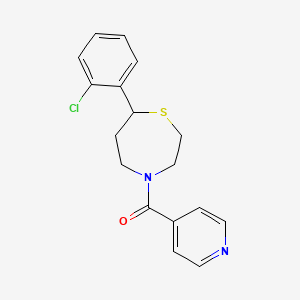
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone, also known as CP-154,526, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor, which is involved in the regulation of stress and anxiety-related behaviors. CP-154,526 has been shown to have anxiolytic and antidepressant effects in animal studies, and there is growing interest in its potential use as a therapeutic agent for the treatment of anxiety and mood disorders.
作用机制
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone is a selective antagonist of the CRF1 receptor, which is involved in the regulation of stress and anxiety-related behaviors. By blocking the CRF1 receptor, (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone reduces the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of stress hormones such as cortisol. This results in a reduction in stress and anxiety-related behaviors.
Biochemical and physiological effects:
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone has been shown to have anxiolytic and antidepressant effects in animal studies. In addition, it has been shown to reduce stress-induced behaviors in rodents, and to reduce drug-seeking behavior in animal models of addiction. (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone has also been shown to reduce the release of stress hormones such as cortisol in response to stress.
实验室实验的优点和局限性
One advantage of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone is that it is a selective antagonist of the CRF1 receptor, which allows for more specific targeting of the HPA axis. However, one limitation is that it has only been tested in animal models, and its effects in humans are not yet fully understood. In addition, the optimal dosage and administration of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone for therapeutic applications are still being investigated.
未来方向
There are several potential future directions for research on (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone. One area of interest is in the development of new therapeutic agents for the treatment of anxiety and mood disorders. (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone has shown promise in animal studies, and further research is needed to determine its efficacy and safety in humans. Another area of interest is in the development of new treatments for addiction. (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential applications in humans. Finally, there is interest in further understanding the mechanisms of action of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone, particularly in relation to the HPA axis and the regulation of stress and anxiety-related behaviors.
合成方法
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis begins with the reaction of 2-chlorobenzylamine with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 4-pyridylmagnesium bromide to yield the corresponding pyridylthiourea. The final step involves the reaction of the pyridylthiourea with 2-chloro-1-(4-methoxyphenyl)ethanone to form (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone.
科学研究应用
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and mood disorders. Animal studies have shown that (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone has anxiolytic and antidepressant effects, and it has been shown to reduce stress-induced behaviors in rodents. In addition, (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone has been shown to have potential applications in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c18-15-4-2-1-3-14(15)16-7-10-20(11-12-22-16)17(21)13-5-8-19-9-6-13/h1-6,8-9,16H,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBKNJFLLIKTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

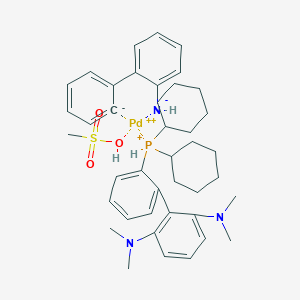
![4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid](/img/structure/B3000906.png)
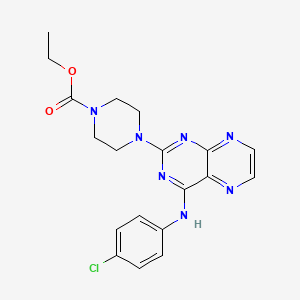
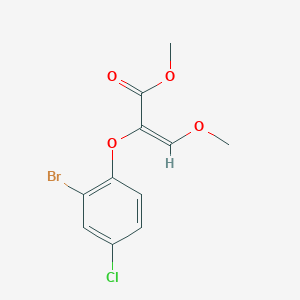

![N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B3000911.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3000914.png)
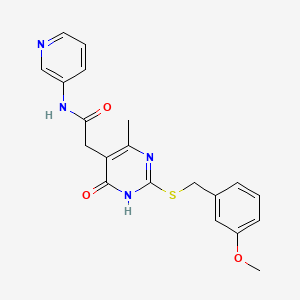
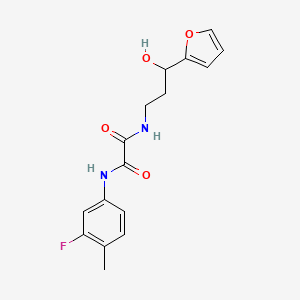
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B3000921.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3000922.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B3000926.png)
